molecular formula C23H25N3O6S B2667637 methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422530-92-5

methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2667637
CAS No.: 422530-92-5
M. Wt: 471.53
InChI Key: OPDSFWKOLGDQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline Chemistry

Quinazoline, a bicyclic heteroaromatic system comprising fused benzene and pyrimidine rings, was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. Early synthetic routes, such as Siegmund Gabriel’s 1903 method involving the reduction of o-nitrobenzylamine followed by condensation with formic acid, laid the groundwork for exploring quinazoline derivatives. These foundational studies revealed the scaffold’s susceptibility to electrophilic and nucleophilic substitutions, enabling the systematic introduction of functional groups. Over time, advancements in synthetic chemistry, including triflic anhydride-mediated multicomponent reactions and transition metal-catalyzed cross-coupling, have expanded access to diverse quinazoline analogues.

The structural plasticity of quinazoline, particularly its ability to undergo hydration, hydrolysis, and regioselective substitutions, has driven its adoption in drug discovery. For instance, the protonation of N3 and subsequent hydration under acidic conditions facilitate the generation of reactive intermediates for further derivatization. Such reactivity has been harnessed to develop antimalarial and anticancer agents, underscoring the scaffold’s versatility.

Significance of 3,4-Dihydroquinazoline Scaffold in Medicinal Chemistry

The 3,4-dihydroquinazoline (DHQ) scaffold, characterized by a partially saturated pyrimidine ring, enhances molecular flexibility and bioavailability compared to fully aromatic quinazolines. This semi-saturated structure allows for conformational adaptation to binding pockets in biological targets, as evidenced by its prevalence in epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib. DHQ derivatives also exhibit improved metabolic stability, as saturation reduces oxidative degradation pathways common to aromatic systems.

Recent synthetic innovations, such as the triflic anhydride-mediated Pictet–Spengler-like annulation, enable efficient access to DHQ libraries. For example, the reaction of amides, aldehydes, and amines in a one-pot cascade yields 3,4-dihydroquinazolines with moderate to good efficiency, tolerating diverse substituents like halogenated aryl groups and alkyl chains. Such methodologies have accelerated SAR studies, revealing that electron-withdrawing groups at C2 enhance kinase inhibition, while hydrophobic moieties at C3 improve membrane permeability.

Emergence of Quinazoline-7-carboxylates as Research Targets

Quinazoline-7-carboxylates have garnered attention due to their dual functionality: the carboxylate group enables hydrogen bonding with enzymatic active sites, while the quinazoline core provides a planar surface for π-π interactions. For instance, methyl 4-oxo-2-propyl-3H-quinazoline-7-carboxylate (PubChem CID: 135565961) demonstrates selective soluble epoxide hydrolase (sEH) inhibition (IC~50~ = 0.30–0.66 μM), attributed to its carboxylate-mediated interaction with Tyr383 and Asp355 residues.

Table 1: Biological Activities of Selected Quinazoline-7-carboxylates

Compound Target IC~50~ (μM) Key Substituents
Compound 34 sEH 0.30 Thiobenzyl, neopentylamide
Compound 5 FLAP 0.87 Carboxylic acid, benzyl
Methyl 4-oxo-2-propyl N/A N/A Propyl, methoxycarbonyl

The installation of carboxamide groups at C7, as seen in the target compound, further modulates solubility and target affinity. For example, replacing the carboxylic acid with a carbamoyl group in Compound 34 reduced FLAP inhibition (IC~50~ = 2.91 μM) while enhancing sEH selectivity.

Role of Functionalized Quinazolines in Contemporary Chemical Biology

Functionalization of the quinazoline scaffold via C–H activation, nucleophilic aromatic substitution (SNAr), and photocatalyzed reactions has unlocked new pharmacological dimensions. The target compound’s 2-sulfanyl and 3-(2-methoxyethyl) groups exemplify strategic modifications:

  • 2-Sulfanyl moiety : Enhances thiol-mediated interactions with cysteine residues in enzymes, as demonstrated in DHQ-based kinase inhibitors.
  • 3-(2-Methoxyethyl) chain : Improves aqueous solubility and reduces plasma protein binding, critical for in vivo efficacy.

Recent advances in regioselective functionalization, such as DMAP-catalyzed SNAr reactions, allow precise installation of amino groups at C4, enabling the synthesis of dual-target inhibitors. Additionally, electrochemical methods have been employed to introduce electron-deficient aryl groups at C6, expanding the scaffold’s applicability in covalent inhibitor design.

Properties

IUPAC Name

methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-4-32-17-8-6-16(7-9-17)24-20(27)14-33-23-25-19-13-15(22(29)31-3)5-10-18(19)21(28)26(23)11-12-30-2/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDSFWKOLGDQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the quinazoline intermediate with 4-ethoxyphenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached by reacting the carbamoyl intermediate with a thiol compound, such as methyl mercaptan, under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps of organic reactions. Key steps include:

  • Formation of the Quinazoline Core : The quinazoline framework is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Functional groups such as the ethoxyphenyl and methoxyethyl moieties are introduced via nucleophilic substitution or coupling reactions.
  • Final Modifications : The final product is purified using techniques such as chromatography to ensure high yield and purity.

The molecular structure can be analyzed using spectral methods like NMR and IR spectroscopy, which provide insights into functional group characteristics and molecular interactions.

Biological Properties

This compound exhibits several notable biological properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation, indicating potential applications in oncology.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial for treating various inflammatory diseases.

Applications in Medicinal Chemistry

The compound's unique structure allows for diverse applications in medicinal chemistry:

  • Drug Development : The synthesis of derivatives based on this compound may lead to the development of new therapeutic agents targeting specific diseases.
  • Pharmacological Research : Investigating the mechanisms of action can help elucidate how these compounds interact with biological systems, paving the way for novel drug discoveries.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cancer Research : Research highlighted in Cancer Letters indicated that certain quinazoline derivatives inhibited tumor growth in vitro and in vivo models .
  • Inflammation Models : A study published in Pharmacology Reports reported that specific modifications to quinazoline structures resulted in reduced inflammation markers in animal models .

Comparative Data Table

Property/ActivityThis compoundSimilar Compounds
AntimicrobialPotential activity against Gram-positive bacteriaActive against various pathogens
AnticancerInhibitory effects on cancer cell linesEffective in reducing tumor size
Anti-inflammatoryReduction in inflammatory markersSimilar efficacy reported

Mechanism of Action

The mechanism of action of methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with sulfonylurea herbicides and other quinazoline derivatives:

Structural Analogues in Sulfonylurea Herbicides

highlights methyl esters of sulfonylurea herbicides, such as ethametsulfuron methyl ester and metsulfuron methyl ester , which share a sulfonylurea bridge (-SO₂-NH-CO-NH-) and a methyl ester group. Key differences include:

Feature Target Quinazoline Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Quinazoline (fused benzene-pyrimidine) 1,3,5-Triazine
Functional Groups Ethoxyphenyl carbamate, methoxyethyl Methoxy/methyl-substituted triazine, sulfonylurea bridge
Bioactivity Undocumented (potential kinase inhibition) Herbicidal (acetolactate synthase inhibition)
Solubility Likely moderate (polar ester/carbamate) Low water solubility (lipophilic substituents)

Comparison with Other Quinazoline Derivatives

Quinazoline derivatives often exhibit pharmacological relevance. For example:

  • Gefitinib: An EGFR kinase inhibitor with a quinazoline core but substituted with anilino and morpholino groups. The target compound’s 4-ethoxyphenyl group may enhance membrane permeability compared to gefitinib’s halogenated aryl moiety.
  • Raltitrexed: A thymidylate synthase inhibitor featuring a quinazoline ring with glutamate-like side chains.

Research Findings and Data

While direct pharmacological data for the target compound are unavailable, crystallographic studies using SHELX and WinGX could elucidate its conformational stability. For instance:

  • Torsional Analysis : The 2-methoxyethyl side chain may adopt gauche conformations to minimize steric clashes with the quinazoline ring.
  • Intermolecular Interactions : Hydrogen bonding between the carbamate NH and ester carbonyl groups could stabilize crystal packing, as observed in sulfonylurea herbicides .

Biological Activity

The compound methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 373.42 g/mol

Table 1: Structural Characteristics

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to this compound showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes crucial for tumor growth.

COX-2 Inhibition

A notable aspect of this compound is its potential as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways. Inhibitors of COX-2 are valuable in treating inflammatory diseases and pain management.

Case Study: COX-2 Inhibitory Activity

In a study evaluating COX-2 inhibitory activity, derivatives of quinazoline were synthesized and tested. The findings suggested that modifications at the para position of the phenyl ring significantly influenced the inhibitory potency against COX-2. For instance, one derivative exhibited a maximum inhibition of 47.1% at a concentration of 20 μM, indicating that structural modifications can enhance biological activity .

Antimicrobial Activity

Preliminary studies have also indicated that quinazoline derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed using various strains, suggesting its potential application in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As a COX-2 inhibitor, it interferes with the enzyme's activity, reducing inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazoline derivatives can modulate ROS levels, contributing to their anticancer effects.

Table 2: Summary of Biological Activities

Activity TypeEffectiveness (IC50/μM)Reference
COX-2 Inhibition20 μM
Anticancer ActivityVariable
Antimicrobial ActivityModerate

Q & A

Basic: What established synthetic routes are available for this compound, and what intermediates are critical for its preparation?

Methodological Answer:
The synthesis typically involves multi-step reactions, including palladium-catalyzed reductive cyclization of nitroarenes and carbamoyl intermediates. A plausible route starts with the condensation of 4-ethoxyphenylcarbamoylmethyl sulfanyl precursors with 2-methoxyethyl-substituted quinazolinone derivatives. Key intermediates include nitroarenes (for cyclization) and carbamoyl-thioether linkages, which require precise stoichiometric control to avoid side reactions like over-alkylation . Reaction optimization (e.g., temperature, solvent polarity) is critical, as evidenced by similar triazine-based syntheses in pesticide chemistry .

Basic: How is the molecular structure of this compound validated during initial characterization?

Methodological Answer:
Initial structural confirmation relies on X-ray crystallography (for solid-state conformation) and multinuclear NMR (¹H, ¹³C, DEPT-135). For example:

  • ¹H NMR : Peaks at δ 1.35–1.42 ppm (triplet, ethoxy group), δ 3.25–3.70 ppm (methoxyethyl and carbamoyl protons).
  • X-ray : Bond lengths (C=O at ~1.21 Å, C-S at ~1.78 Å) and dihedral angles confirm the quinazoline core and substituent orientations .
    Mass spectrometry (HRMS-ESI) validates the molecular ion [M+H]⁺ with <2 ppm error.

Advanced: What computational strategies are employed to predict reactivity or resolve mechanistic ambiguities?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate transition states (e.g., sulfanyl-group transfer during cyclization).
  • Compare experimental vs. calculated IR/NMR spectra to identify conformational discrepancies . For example, DFT-derived Fukui indices can predict regioselectivity in carbamoylations .

Advanced: How can researchers address contradictions in spectroscopic or bioactivity data?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in enzyme assays) require:

  • Hyphenated Techniques : LC-MS/MS to confirm compound purity and rule out degradation.
  • Isotopic Labeling : Use ¹³C-labeled methoxyethyl groups to track metabolic stability.
  • Crystallographic Validation : Compare X-ray structures with docking simulations to verify binding modes . For sulfanyl-group reactivity, pH-dependent UV-Vis kinetics can resolve conflicting stability reports .

Basic: What analytical techniques are recommended for stability profiling under varying conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products at accelerated conditions (40°C/75% RH).
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions).
  • pH Stability Studies : Use phosphate buffers (pH 3–10) with LC-UV quantification to identify hydrolysis-prone sites (e.g., ester or carbamate linkages) .

Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

Methodological Answer:
Asymmetric induction requires chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed steps. Key parameters:

  • Ligand Screening : Test enantioselectivity (%ee) via chiral HPLC (Chiralpak IA/IB columns).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl-group activation but may reduce catalyst turnover.
  • Additives : Silver salts (Ag₂CO₃) improve sulfanyl-group transfer efficiency .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with carbamate derivatives).
  • Ventilation : Use fume hoods during synthesis (volatile byproducts like ethyl mercaptan).
  • Waste Disposal : Quench reactive intermediates (e.g., nitro groups) with aqueous NaHSO₃ before disposal .

Advanced: How can in silico models predict this compound’s environmental fate or toxicity?

Methodological Answer:

  • QSAR Models : Use EPI Suite™ to estimate biodegradability (BIOWIN scores) and ecotoxicity (LC₅₀ for aquatic organisms).
  • Molecular Dynamics (MD) : Simulate soil adsorption coefficients (Koc) based on logP (~2.8 predicted).
  • Metabolite Prediction : CYP450 docking (AutoDock Vina) identifies potential oxidative metabolites (e.g., demethylation at methoxyethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.